molecular formula C12H15BN2O4 B8123039 (3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid

(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid

Cat. No.: B8123039
M. Wt: 262.07 g/mol
InChI Key: PYVSSAMTQGDTHZ-UHFFFAOYSA-N
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Description

(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-((tert-Butoxycarbonyl)amino)-5-cyanophenyl)boronic acid is unique due to the presence of both a cyano group and a Boc-protected amine on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for diverse applications in synthesis and medicinal chemistry. The cyano group offers additional sites for chemical modification, while the Boc-protected amine ensures stability during synthetic transformations .

Properties

IUPAC Name

[3-cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O4/c1-12(2,3)19-11(16)15-10-5-8(7-14)4-9(6-10)13(17)18/h4-6,17-18H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVSSAMTQGDTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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